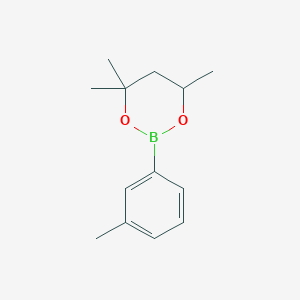
4,4,6-三甲基-2-(3-甲基苯基)-1,3,2-二氧杂环己烷
描述
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H19BO2 and its molecular weight is 218.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
孕激素受体结合剂
该化合物已被确定为调节孕激素受体介导过程的潜在参与者。 它可用于旨在需要孕激素受体结合剂的疗法的药物组合物 .
激素途径的调节
由于其与激素受体的相互作用,4,4,6-三甲基-2-(3-甲基苯基)-1,3,2-二氧杂环己烷可用于与激素途径和疾病相关的研究,为理解和潜在地治疗受激素失衡影响的疾病提供工具 .
杂环化合物的合成
该化合物的结构表明它可能在各种杂环化合物的合成中非常有用,这些化合物在药物化学中对于创建具有特定药理活性的药物至关重要 .
新疗法的开发
鉴于其在激素受体调节中的潜在作用,该化合物可能成为开发新疗法,特别是生殖健康领域和与孕激素失衡相关的疾病的基础 .
化学文库的构建
研究人员可以将4,4,6-三甲基-2-(3-甲基苯基)-1,3,2-二氧杂环己烷纳入用于高通量筛选的化学文库中,帮助发现具有所需生物活性的新药 .
农业化学研究
该化合物与生物受体的潜在相互作用表明它可以用于农业化学,可能用作生长调节剂或作为害虫管理策略的一部分 .
材料科学应用
该化合物结构中的含硼二氧杂环己烷环使其成为材料科学研究的候选者,特别是在创建新型聚合物或作为有机发光二极管 (OLED) 中的组成部分 .
分析化学参考标准
由于其独特的结构,4,4,6-三甲基-2-(3-甲基苯基)-1,3,2-二氧杂环己烷可以用作分析化学中的参考标准,帮助校准仪器或验证分析方法 .
生物活性
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS No. 1310404-79-5) is a boron-containing organic compound characterized by its unique dioxaborinane structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C13H19BO2
- Molecular Weight : 218.1 g/mol
- Structural Features : The compound contains a dioxaborinane ring and a 3-methylphenyl substituent, which may influence its biological interactions.
Biological Activity
The biological activity of 4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has been explored through various studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that boron-containing compounds exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.
- Case Study : A study on similar dioxaborinanes revealed their effectiveness in inhibiting the proliferation of breast cancer cells, suggesting that this compound could have similar effects .
Antimicrobial Properties
Research has shown that dioxaborinanes can possess antimicrobial activity:
- In Vitro Studies : Tests against various bacterial strains demonstrated that certain derivatives exhibit significant antibacterial effects. The presence of the methylphenyl group may enhance this activity by affecting membrane permeability .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of specific bacteria |
Mechanistic Insights
The biological activities of 4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane can be attributed to:
属性
IUPAC Name |
4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVQRSUPLUHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















